N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Description
The compound N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide is a highly complex synthetic molecule featuring a polycyclic 2-azatricyclo core, a sulfonamide linkage, and a maleimide (2,5-dioxopyrrole) moiety. Its structural complexity necessitates advanced computational methods for comparative analysis with analogs, as outlined below .
Properties
Molecular Formula |
C39H47N5O13S |
|---|---|
Molecular Weight |
825.9 g/mol |
IUPAC Name |
[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]sulfamic acid |
InChI |
InChI=1S/C39H47N5O13S/c45-34(14-19-42-36(47)11-12-37(42)48)41-18-22-55-24-26-57-28-27-56-25-23-54-21-16-39(50)44(58(51,52)53)20-15-35(46)40-17-13-38(49)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43/h1-8,11-12H,13-29H2,(H,40,46)(H,41,45)(H,51,52,53) |
InChI Key |
RPPSMTGMNQEPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN(C(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a maleimide group and a DBCO moiety onto a PEG spacer. The maleimide group is introduced through a reaction with maleic anhydride, while the DBCO moiety is attached via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-Maleimide primarily undergoes substitution reactions, specifically with thiol groups to form stable thioether bonds . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group at pH 6.5-7.5 to form thioether bonds.
Azide-containing compounds: React with the DBCO moiety in copper-free click chemistry reactions.
Major Products Formed
Thioether bonds: Formed from the reaction with thiol groups.
Triazole linkages: Formed from the SPAAC reaction with azide groups.
Scientific Research Applications
Sulfo DBCO-PEG4-Maleimide has a wide range of applications in scientific research:
Mechanism of Action
The maleimide group in Sulfo DBCO-PEG4-Maleimide reacts specifically with thiol groups to form stable thioether bonds, while the DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This dual reactivity allows for efficient and selective labeling of biomolecules, facilitating various biochemical and biophysical studies .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarity Metrics
Structural comparisons rely on graph-based algorithms and fingerprinting methods. The compound’s 2-azatricyclo core and maleimide group align it with:
- Aglaithioduline : A natural product with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient-based indexing .
- Sulfo-NHS esters : Shared sulfonamide reactivity for bioconjugation .
Table 1: Key Molecular Properties Compared to SAHA-like Compounds
Graph-Based Comparison Challenges
The compound’s polycyclic core and branched polyethylene glycol (PEG) chain pose challenges for graph isomorphism-based methods, which are NP-hard and computationally intensive for large molecules . However, advances in graph similarity algorithms (e.g., subgraph matching) enable partial alignment with tricyclic antidepressants or maleimide-containing probes .
Chemical Space Mapping
Projecting the compound onto a natural product (NP)-like chemical space (e.g., using NP-Umap) reveals proximity to synthetic pseudo-NPs with sulfonamide and polyether motifs. These analogs, such as salternamide derivatives, share modular architectures but lack the maleimide functionality .
Table 2: Chemical Space Coordinates (NP-Umap)
Reactivity and Functional Group Comparison
The maleimide group enables thiol-selective conjugation, akin to trastuzumab emtansine (a HER2-targeting antibody-drug conjugate). However, the compound’s PEG spacer and sulfonamide distinguish it from clinical maleimide derivatives, which typically use shorter linkers .
Biological Activity
The compound N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is intricate, featuring multiple functional groups that may contribute to its biological activity. The presence of azatricyclo structures and various oxo and sulfonamide functionalities suggests a potential for diverse interactions with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Azatricyclo[10.4.0.0]hexadeca |
| Functional Groups | Sulfonamide, oxo groups, carbamoyl |
| Molecular Weight | Not specified in sources |
| CAS Number | Not specified in sources |
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiobenzanilides have shown promising results against various pathogens. The mechanisms of action often involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer effects. Studies suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Inhibitory Effects on Specific Targets
One relevant study explored the inhibitory effects of structurally related compounds on 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in plant metabolism and a target for herbicides. A derivative demonstrated an IC50 value of 36 nM, significantly outperforming established herbicides like mesotrione (IC50 = 289 nM) .
Table 2: Biological Activities and IC50 Values
| Activity Type | Compound Tested | IC50 (nM) |
|---|---|---|
| HPPD Inhibition | 1,2,3-benzotriazine derivative | 36 |
| Antimicrobial Activity | Thiobenzanilide derivatives | Varies |
| Anticancer Activity | Various analogs | Varies |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting specific enzymes can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with lipid bilayers can lead to increased permeability and eventual cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways can lead to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
